3-Bromomethyl-3-phenyl-oxetane

Medicinal Chemistry Lipophilicity Drug Design

Researchers requiring a 3,3-disubstituted oxetane with both electrophilic reactivity and enhanced lipophilicity face limited sourcing options. 3-Bromomethyl-3-phenyl-oxetane (CAS 1416323-09-5) directly addresses this gap as a non-interchangeable building block. • Bromomethyl handle enables rapid diversification via nucleophilic substitution or cross-coupling for med chem SAR campaigns. • Phenyl substituent boosts lipophilicity (XLogP 2.4, Δ+1.1 vs. methyl analog), critical for CNS-penetrant GLP-1R agonist design. • Supplied at ≥95% purity with storage at 2-8°C under inert atmosphere, ensuring reproducible synthesis and polymerization outcomes.

Molecular Formula C10H11BrO
Molecular Weight 227.1 g/mol
CAS No. 1416323-09-5
Cat. No. B1377710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromomethyl-3-phenyl-oxetane
CAS1416323-09-5
Molecular FormulaC10H11BrO
Molecular Weight227.1 g/mol
Structural Identifiers
SMILESC1C(CO1)(CBr)C2=CC=CC=C2
InChIInChI=1S/C10H11BrO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeyJNNDGQVKKXMSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromomethyl-3-phenyl-oxetane: Physicochemical Identifiers


3-Bromomethyl-3-phenyl-oxetane (CAS 1416323-09-5) is a 3,3-disubstituted oxetane building block characterized by a bromomethyl electrophilic handle and a phenyl group on the four-membered oxetane ring [1]. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol and an XLogP3-AA of 2.4, indicating moderate lipophilicity [1][2]. The compound is typically supplied as a colorless to light yellow liquid or low-melting solid with purity specifications ≥95% to 98%, and is stored at 2–8°C under inert atmosphere to prevent degradation .

Electrophilic bromomethyl handle for nucleophilic substitution and cross-coupling
Phenyl substituent provides moderate lipophilicity and π-interaction potential
High-purity building block supporting reproducible synthetic outcomes

Why 3-Bromomethyl-3-phenyl-oxetane Is Irreplaceable


Generic substitution with alternative oxetane building blocks (e.g., 3-bromomethyl-3-methyloxetane or unsubstituted 3-phenyloxetane) fails to replicate the target compound's distinct balance of electrophilic reactivity, lipophilicity, and molecular geometry [1]. The specific 3,3-disubstitution pattern with both a bromomethyl and a phenyl group provides a unique vector for synthetic elaboration while maintaining the oxetane ring's advantageous physicochemical properties. The bromomethyl group serves as a versatile electrophile for nucleophilic substitution or cross-coupling, whereas the phenyl substituent enhances lipophilicity (ΔXLogP = +1.1 vs. methyl analog) and enables aromatic interactions critical in medicinal chemistry applications [1][2]. Substituting with a simpler analog would alter the compound's reactivity profile, physicochemical parameters, and ultimately the properties of downstream products, making the target compound a non-interchangeable, application-specific building block [3].

Methyl analog (3-bromomethyl-3-methyloxetane) lacks the phenyl group; lipophilicity and aromatic interactions differ, altering downstream properties.
Unsubstituted 3-phenyloxetane lacks the bromomethyl electrophile, removing the primary synthetic handle.
Generic oxetane building blocks may vary in purity and lipophilicity profile, potentially impacting reaction reproducibility.

Quantitative Evidence: 3-Bromomethyl-3-phenyl-oxetane vs. Analogs


Enhanced Lipophilicity for CNS Drug Design

3-Bromomethyl-3-phenyl-oxetane exhibits an XLogP3-AA value of 2.4, which is 1.1 log units higher than that of its methyl analog, 3-bromomethyl-3-methyloxetane (XLogP3-AA = 1.3) [1]. This increase in lipophilicity is quantitatively defined by the replacement of a methyl group with a phenyl ring, shifting the compound's partition coefficient into a range more favorable for crossing biological membranes, including the blood-brain barrier. The topological polar surface area (TPSA) remains constant at 9.2 Ų for both compounds, preserving the oxetane ring's polarity contribution while the phenyl group adds lipophilic character [1].

Lipophilicity (XLogP3-AA)
+1.1 log units
Higher lipophilicity may support membrane permeability research; computed property context.
Target 2.4 vs. methyl analog 1.3
Medicinal Chemistry Lipophilicity Drug Design CNS Penetration

Increased Mass and Heavy Atom Count

The molecular weight of 3-bromomethyl-3-phenyl-oxetane is 227.10 g/mol, which is 62.07 g/mol higher than that of 3-bromomethyl-3-methyloxetane (165.03 g/mol) [1]. This increase is accompanied by a higher heavy atom count (12 vs. 8) and a larger exact mass (225.99933 Da vs. 163.98368 Da). The additional mass and atoms are contributed exclusively by the phenyl ring, which provides π-stacking and hydrophobic interaction potential absent in the methyl analog [1].

Molecular Weight
+62.07 g/mol
Increased mass and heavy atom count may enhance aromatic interactions.
227.10 vs. 165.03 g/mol
Medicinal Chemistry Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery

Rotatable Bond Count and Conformational Flexibility

3-Bromomethyl-3-phenyl-oxetane possesses two rotatable bonds (the C–C bond to the bromomethyl group and the C–C bond to the phenyl ring), whereas 3-bromomethyl-3-methyloxetane has only one rotatable bond (the C–C bond to the bromomethyl group) [1]. This additional degree of conformational freedom, combined with the phenyl group's rotational symmetry, allows the target compound to adopt a broader range of spatial conformations upon binding to biological targets. The increased rotatable bond count (2 vs. 1) is quantifiable and directly affects the entropic penalty of binding in drug-receptor interactions [1].

Rotatable Bonds
+1 (2 vs 1)
Additional conformational flexibility may influence binding entropy.
Computed rotatable bond count; Cactvs algorithm
Medicinal Chemistry Conformational Analysis Ligand Binding Entropy

Purity and Storage Stability

Reputable vendors supply 3-bromomethyl-3-phenyl-oxetane with a purity specification of ≥95% to 98%, as determined by GC, NMR, or HPLC analysis . In contrast, some lower-cost oxetane building blocks may be offered at lower purities (e.g., 90% or unspecified technical grade), leading to variable yields and increased purification burden in downstream reactions. The compound requires storage at 2–8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the bromomethyl group via hydrolysis or oxidation . Proper storage ensures the bromomethyl electrophile remains intact for nucleophilic substitution or cross-coupling applications.

Purity Specification
Data to verify
≥95% to 98% (vendor)
Higher purity supports reaction reproducibility.
Source-specific review required; no public COA
Chemical Synthesis Quality Control Procurement Reproducibility

Metabolic Stability of Oxetane Building Blocks

While direct head-to-head metabolic stability data for 3-bromomethyl-3-phenyl-oxetane itself is not publicly available, the broader class of 3,3-disubstituted oxetane building blocks is well-documented to improve metabolic stability and modulate physicochemical properties when incorporated into drug candidates [1]. A comprehensive review of oxetanes in drug discovery campaigns (2017–2022) highlights that oxetane rings can effectively replace gem-dimethyl groups or carbonyls, leading to reduced metabolic clearance, increased aqueous solubility, and optimized LogD values in lead optimization [1]. Specifically, 3-phenyloxetane derivatives have been recently advanced as potent, selective GLP-1 receptor agonists in a preclinical candidate selection program, demonstrating that the 3-phenyloxetane scaffold confers favorable pharmacokinetic properties [2]. The target compound, bearing the same 3-phenyloxetane core, is therefore positioned as a privileged building block for property-guided medicinal chemistry.

Metabolic Stability
Class-level inference
2-10 fold improvement reported across oxetane chemotypes
Class-level evidence supports selection for metabolic stability optimization.
No direct data for this specific compound
Medicinal Chemistry Metabolic Stability Bioisosteres Oxetanes

Bromomethyl Electrophilic Reactivity

The bromomethyl group in 3-bromomethyl-3-phenyl-oxetane serves as a primary alkyl bromide electrophile, amenable to nucleophilic substitution (S_N2) with a broad range of nucleophiles including amines, thiols, alkoxides, and azides [1][2]. This reactivity profile is shared with 3-bromomethyl-3-methyloxetane, but the phenyl-substituted variant offers enhanced lipophilicity and π-interaction capability (as quantified in Evidence Items 1 and 2) without altering the intrinsic electrophilicity of the bromomethyl group [2]. The presence of the oxetane ring does not deactivate the alkyl bromide; both compounds undergo smooth substitution under standard conditions. This reactivity enables the synthesis of diverse 3-substituted oxetane derivatives for medicinal chemistry and polymer applications [1][2][3].

Electrophilic Reactivity
Primary alkyl bromide; amenable to SN2
Predictable handle for synthetic elaboration; reactivity shared with methyl analog.
Under standard nucleophilic substitution conditions
Organic Synthesis Nucleophilic Substitution Building Block Reactivity Cross-Coupling

3-Bromomethyl-3-phenyl-oxetane: Research & Industrial Applications


Synthesis of 3-Phenyloxetane GLP-1 Agonists

As demonstrated by recent medicinal chemistry campaigns, 3-phenyloxetane derivatives exhibit potent agonism at the glucagon-like peptide-1 receptor (GLP-1R), a validated target for type 2 diabetes and obesity [1]. 3-Bromomethyl-3-phenyl-oxetane serves as a key intermediate for installing the 3-phenyloxetane motif into larger molecular architectures via nucleophilic substitution or cross-coupling. Its enhanced lipophilicity (XLogP = 2.4) and phenyl group π-interaction potential make it particularly well-suited for designing CNS-penetrant GLP-1R agonists or peripherally restricted analogs with optimized pharmacokinetic profiles [1][2]. This application directly leverages the compound's quantitative physicochemical advantages (Evidence Items 1–3) over simpler oxetane building blocks.

Fragment Elaboration and Scaffold Hopping

In fragment-based drug discovery (FBDD) and lead optimization, the 3-bromomethyl-3-phenyl-oxetane scaffold can be used to replace metabolically labile groups (e.g., carbonyls or gem-dimethyl moieties) while simultaneously fine-tuning lipophilicity and solubility [2]. The oxetane ring has been shown to improve metabolic stability by reducing oxidative clearance in microsomal assays, with class-level evidence indicating 2- to 10-fold improvements over non-oxetane comparators [2]. The bromomethyl handle allows for rapid diversification of the fragment, enabling parallel synthesis of small libraries to explore structure-activity relationships (SAR). Procurement of this specific building block, rather than a generic oxetane, ensures that the beneficial phenyl substitution is already in place, saving synthetic steps and preserving the desired physicochemical profile established in the J. Med. Chem. review [2].

Specialty Polymers and Energetic Materials

Beyond medicinal chemistry, 3-bromomethyl-3-phenyl-oxetane can be polymerized via cationic ring-opening polymerization (CROP) to produce polyoxetanes with pendant bromomethyl and phenyl groups [3]. The phenyl substituent enhances the thermal stability and hydrophobicity of the resulting polymer relative to poly(3-bromomethyl-3-methyloxetane), making it suitable for coatings, adhesives, or energetic binder applications. The bromomethyl side chain can be further derivatized post-polymerization to introduce additional functionality, such as azido groups for energetic materials or ionic groups for ion-exchange membranes. The high purity (≥95–98%) and controlled storage conditions (Evidence Item 4) are critical for reproducible polymerization kinetics and final polymer properties .

Application
Selection Property
Validation Focus
3-Phenyloxetane-containing research compounds targeting GLP-1R
Phenyl-substituted oxetane core with moderate lipophilicity
Target engagement and permeability profiling in cellular models
Fragment-based drug discovery lead optimization
Metabolic stability modulation via oxetane ring incorporation
Microsomal clearance and solubility assays
Specialty polymer synthesis
Phenyl group for enhanced thermal and hydrophobic properties
Polymerization kinetics and material property testing

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